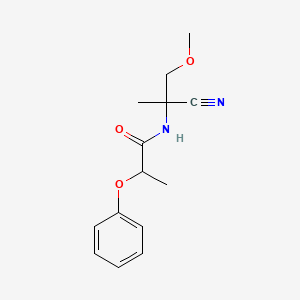
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, also known as CMMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by CMMPA has been shown to enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.
作用机制
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves the inhibition of FAAH. This enzyme plays a crucial role in the degradation of endocannabinoids, which are signaling molecules that play a role in a range of physiological processes. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide have been extensively studied in scientific research. These effects include pain relief, reduction in inflammation, and improvements in mood. N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has also been shown to have anti-tumor properties and can enhance the efficacy of chemotherapy in cancer treatment.
实验室实验的优点和局限性
The advantages of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in lab experiments include its potency and specificity in inhibiting FAAH. It is also a well-characterized compound, and its effects have been extensively studied. However, one limitation of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide is its potential toxicity, which can limit its use in certain contexts.
未来方向
There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide. One area of interest is the development of analogs of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide that can enhance its potency and specificity. Another area of interest is the study of the effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in combination with other drugs, such as opioids, to enhance pain relief. Additionally, the potential use of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in the treatment of other conditions, such as epilepsy and neurodegenerative diseases, is an area of ongoing research.
In conclusion, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, or N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, is a potent inhibitor of FAAH that has been extensively studied in scientific research. Its ability to enhance the levels of endocannabinoids has led to a range of physiological and biochemical effects, including pain relief, reduction in inflammation, and improvements in mood. While there are limitations to its use, such as potential toxicity, the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide and its analogs is an area of ongoing research with significant potential for future applications.
合成方法
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves several steps, including the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. This is followed by the reaction of the resulting compound with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide.
科学研究应用
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has been extensively studied in scientific research due to its ability to inhibit FAAH. This enzyme is involved in the regulation of a range of physiological processes, including pain sensation, inflammation, and mood. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of effects. These effects have been studied in a range of contexts, including pain relief, anxiety, and depression.
属性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(19-12-7-5-4-6-8-12)13(17)16-14(2,9-15)10-18-3/h4-8,11H,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZLIMWRMTZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(COC)C#N)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

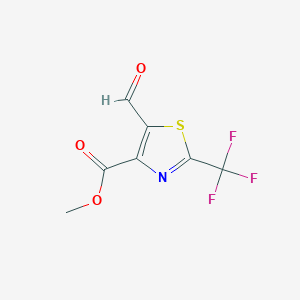
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)
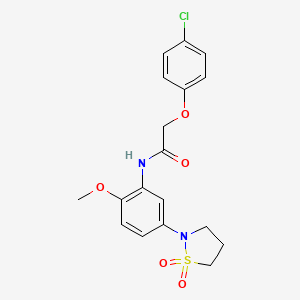
![6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2618615.png)
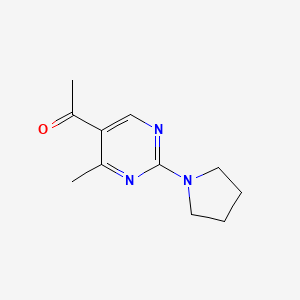
![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)
![N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2618623.png)
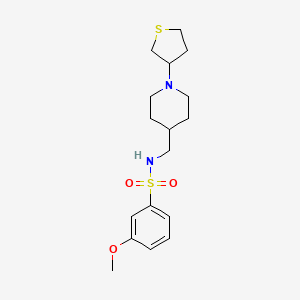
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)
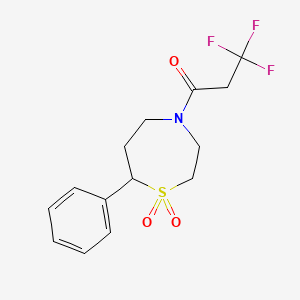
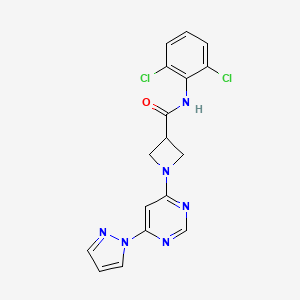

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)